molecular formula C12H26 B14551865 3,6-Dimethyl-3-ethyl-octane CAS No. 62183-67-9

3,6-Dimethyl-3-ethyl-octane

Cat. No.: B14551865
CAS No.: 62183-67-9
M. Wt: 170.33 g/mol
InChI Key: MNXPIOFJFYQCKE-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3-ethyl-octane is an organic compound with the molecular formula C12H26 . It is a branched alkane, which means it is a saturated hydrocarbon with a chain of carbon atoms connected by single bonds. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-3-ethyl-octane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3,6-dimethyl-octane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3-ethyl-octane, like other alkanes, primarily undergoes reactions such as:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Dimethyl-3-ethyl-octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3-ethyl-octane is primarily related to its chemical stability and hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its molecular targets include enzymes involved in alkane metabolism, such as alkane hydroxylases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-3-ethyl-octane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity, boiling point, and solubility compared to other similar alkanes .

Properties

CAS No.

62183-67-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-3,6-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-11(4)9-10-12(5,7-2)8-3/h11H,6-10H2,1-5H3

InChI Key

MNXPIOFJFYQCKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)(CC)CC

Origin of Product

United States

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